molecular formula C13H20ClNO B1391234 2-Ethylphenyl 4-piperidinyl ether hydrochloride CAS No. 1185301-59-0

2-Ethylphenyl 4-piperidinyl ether hydrochloride

Cat. No.: B1391234
CAS No.: 1185301-59-0
M. Wt: 241.76 g/mol
InChI Key: YLXWYBRONBFZSP-UHFFFAOYSA-N
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Description

2-Ethylphenyl 4-piperidinyl ether hydrochloride is a chemical compound with the molecular formula C13H19NO•HCl and a molecular weight of 241.76 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCC1=CC=CC=C1OC2CCNCC2.Cl . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (241.76) and molecular formula (C13H19NO•HCl) . The compound should be stored at ambient temperature .

Scientific Research Applications

Synthesis and Polymer Applications

  • 2-Ethylphenyl 4-piperidinyl ether hydrochloride is utilized in the synthesis of hyperbranched aromatic poly(ether imide)s. These polymers exhibit moderate molecular weights and glass-transition temperatures between 177 and 230 °C. They demonstrate high thermal stability and improved solubility through modification of end groups (Xiuru Li et al., 2003).

Medicinal Chemistry and Pharmacology

  • The compound is integral in the development of selective estrogen receptor modulators (SERMs), with applications in treating conditions like breast cancer. It has been observed that replacing certain functional groups in SERMs with a structure similar to 2-Ethylphenyl 4-piperidinyl ether can substantially increase estrogen antagonist potency (A. Palkowitz et al., 1997).

Antimicrobial and Antioxidant Properties

  • Hydrochlorides of aminopropapanols, similar in structure to this compound, show moderate antibacterial activity. Some derivatives exhibit high antioxidant activity, indicating potential uses in the development of antimicrobial and antioxidant agents (Н. К. Гаспарян et al., 2011).

Chemical Analysis and Separation Technology

  • The compound plays a role in the analysis and development of new anion-exchange membranes. Research includes constructing micro-phase separation structures to improve membrane performance, demonstrating its application in separation technologies (Xinming Du et al., 2021).

Safety and Hazards

The compound is labeled as an irritant, indicating that it may cause skin irritation or serious eye irritation . As with all chemicals, it should be handled with appropriate safety measures to prevent direct contact, inhalation, or ingestion.

Properties

IUPAC Name

4-(2-ethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-11-5-3-4-6-13(11)15-12-7-9-14-10-8-12;/h3-6,12,14H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXWYBRONBFZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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